1-Phenyl-1h-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H10N2/c1-2-6-12(7-3-1)15-10-8-11-5-4-9-14-13(11)15/h1-10H |
InChI Key |
KOPKHVLKISQYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 1h Pyrrolo 2,3 B Pyridine Systems
Investigation of Reaction Mechanisms for Derivatization Pathways
The derivatization of the 1-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold often involves sophisticated cross-coupling reactions to introduce aryl and amino substituents, which are key functionalities in many biologically active molecules. Two of the most important derivatization strategies are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. nih.gov
The synthetic strategy for creating specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been systematically evaluated, highlighting the importance of the reaction sequence. One successful pathway begins with a di-halogenated precursor, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, which is first protected at the pyrrole (B145914) nitrogen. This intermediate then undergoes a chemoselective Suzuki-Miyaura cross-coupling. The mechanism involves the oxidative addition of a palladium(0) catalyst to the C-I bond, which is more reactive than the C-Cl bond. This is followed by transmetalation with a boronic acid and subsequent reductive elimination to form the C-C bond at the C-2 position. nih.gov The subsequent step is a Buchwald-Hartwig amination at the C-4 position to introduce the desired amine. nih.gov
Other derivatization pathways for the general 1H-pyrrolo[2,3-b]pyridine system include electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination. These reactions predominantly occur at the 3-position of the pyrrole ring. rsc.org Reaction with aldehydes leads to the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org
Studies on Electrophilic Reactivity and Positional Selectivity
The positional selectivity of electrophilic attack on the 1H-pyrrolo[2,3-b]pyridine ring system is a subject of considerable study. The fused pyridine (B92270) ring acts as an electron-withdrawing group, deactivating the benzene (B151609) portion of the molecule, while the pyrrole ring remains the more electron-rich and reactive component.
In electrophilic substitution reactions like nitration and halogenation, the attack occurs preferentially at the C-3 position. rsc.org This is consistent with the reactivity of indole (B1671886), where the C-3 position is the most nucleophilic. However, the presence of substituents on the core and the nature of the electrophile can alter this selectivity. For instance, in palladium-catalyzed cross-coupling reactions involving a 4-chloro-2-iodo-1-protected-pyrrolo[2,3-b]pyridine intermediate, a high degree of positional selectivity is observed. The oxidative addition of the palladium catalyst occurs preferentially at the more reactive C-I bond (C-2 position) over the C-Cl bond (C-4 position), directing the arylation to C-2. nih.gov Investigations using Pd₂(dba)₃ as the catalyst with phenylboronic acid showed excellent selectivity for C-2 arylation, yielding the 2-phenyl derivative in high yield, with only trace amounts of the 2,4-diarylated product observed. nih.gov
Theoretical studies on N-substituted pyrroles provide insight into this selectivity. The N-substituent, such as the phenyl group in this compound, can influence the electronic distribution and steric accessibility of the α (C2) and β (C3) positions of the pyrrole ring. semanticscholar.org While the inherent reactivity of the pyrrole ring favors electrophilic attack at the α-position due to better charge delocalization in the resulting σ-complex, the positional selectivity is often less pronounced than in other five-membered heterocycles like furan. semanticscholar.org This allows for reaction conditions and existing substituents to more easily direct electrophiles to other positions.
Mechanistic Insights into Cyclization and Rearrangement Processes
The 1H-pyrrolo[2,3-b]pyridine skeleton can undergo intriguing cyclization and rearrangement reactions, sometimes as unexpected side products during a synthetic sequence. A notable example occurs during the deprotection of a trimethylsilylethoxymethyl (SEM) group from the pyrrole nitrogen. The final deprotection step in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine proved challenging because the release of formaldehyde (B43269) as a byproduct can lead to further reactions. This resulted in the formation of a novel tricyclic eight-membered 7-azaindole (B17877) structure, arising from an intramolecular cyclization event. nih.gov
Another documented rearrangement involves the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base. This reaction causes a ring-expansion of the pyridine ring, leading to the formation of a 1,8-naphthyridine (B1210474) derivative. rsc.org Furthermore, intramolecular cyclizations can be strategically employed to build polycyclic systems. For example, a sequence of Buchwald-Hartwig amination followed by a C-H arylation can produce fused polycyclic 7-azaindoles. nih.gov Similarly, starting with a Sonogashira coupling and finishing with a palladium-catalyzed Heck reaction can yield a fused 7-membered azaindole. nih.gov
Role of Catalysts and Reaction Conditions in Driving Synthetic Transformations
Catalysts and reaction conditions play a pivotal role in directing the outcome of synthetic transformations on the 1H-pyrrolo[2,3-b]pyridine core, influencing yield, selectivity, and even the reaction pathway itself.
In Suzuki-Miyaura cross-coupling reactions, the choice of palladium catalyst and base is critical. For the arylation of 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine, a catalyst system of Pd₂(dba)₃ with K₂CO₃ in a 1,4-dioxane/water mixture at 100 °C was found to be highly effective and chemoselective for C-2 arylation. nih.gov
The subsequent Buchwald-Hartwig amination step is also highly dependent on the chosen conditions. Attempts to aminate the 2-iodo derivative were unsuccessful and instead led to reduction at the C-2 position, indicating that the oxidative addition of palladium occurred preferentially at C-2 rather than C-4. nih.gov This necessitated a change in strategy where the amination was performed prior to other modifications. The use of specific phosphine (B1218219) ligands, such as RuPhos, is often crucial in these aminations to achieve the desired transformation. nih.gov
Furthermore, reaction conditions can be tuned to promote planned intramolecular cyclization events. By carefully selecting the starting materials, catalysts, and sequence of reactions—such as tandem Buchwald-Hartwig amination and C-H arylation or Sonogashira coupling followed by a Heck reaction—various fused polycyclic 7-azaindoles can be constructed. nih.gov
Table 1: Selected Reaction Conditions for the Derivatization of 1H-Pyrrolo[2,3-b]pyridine Intermediates
This table summarizes reaction conditions for key transformations discussed in the text.
| Reaction Type | Starting Material | Reagents | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid, K₂CO₃ | Pd₂(dba)₃ | 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Suzuki-Miyaura Coupling | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-methoxyphenylboronic acid, K₂CO₃ | Pd₂(dba)₃ | 4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Ring Expansion | 2-phenyl-1H-pyrrolo[2,3-b]pyridine | Chloroform, Alkali | Not Applicable | A 1,8-naphthyridine derivative | rsc.org |
Structure Activity Relationship Sar Analysis of 1h Pyrrolo 2,3 B Pyridine Derivatives
General Principles of SAR in Heterocyclic Scaffold Optimization
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole (B1671886) and its ability to serve as a versatile template for designing biologically active molecules. researchgate.net The optimization of this scaffold's biological activity through structure-activity relationship (SAR) studies involves systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. The nitrogen atom in the pyridine (B92270) ring allows for fine-tuning of properties such as pKa, solubility, and lipophilicity, which are critical for drug development. researchgate.net
The 1H-pyrrolo[2,3-b]pyridine core is frequently employed as a hinge-binder for various protein kinases, a class of enzymes often implicated in diseases like cancer. nih.gov The SAR principles for this scaffold often revolve around establishing and optimizing key interactions with the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. By strategically placing different functional groups at various positions on the bicyclic ring system, researchers can modulate these interactions to achieve the desired biological effect. For instance, the pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including c-Met, FGFR, and GSK-3β. nih.govrsc.orgnih.gov
Impact of Substitutions at Core Positions (C-2, C-3, C-4, C-5, N-1) on Biological Activity
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
N-1 Position: The substituent at the N-1 position of the pyrrole (B145914) ring can significantly influence the compound's properties. For example, in a series of nortopsentin analogues, methylation at the N-1 position was a feature of some of the most active compounds against diffuse malignant peritoneal mesothelioma. nih.gov The presence of a phenyl group at this position, creating a 1-phenyl-1H-pyrrolo[2,3-b]pyridine core, is a common strategy in the design of kinase inhibitors.
C-2 Position: The C-2 position is often a site for introducing aryl or other bulky groups to engage in hydrophobic interactions with the target protein. In the development of Cdc7 kinase inhibitors, modifications at the C-2 position were part of the optimization process that led to a potent inhibitor. nih.gov
C-3 Position: Substitutions at the C-3 position have been shown to be critical for the activity of many 1H-pyrrolo[2,3-b]pyridine derivatives. For instance, a series of Cdc7 kinase inhibitors featured a methylidene group at the C-3 position, which was crucial for their inhibitory activity. nih.gov In another example, nortopsentin analogues with a thiazolyl group at the C-3 position demonstrated significant antitumor effects. nih.gov
C-4 Position: While less frequently explored for major substitutions, modifications at the C-4 position can still impact activity. For example, the introduction of a bromo substituent at C-4 has been used as a handle for further chemical modifications in the synthesis of complex derivatives. researchgate.net
C-5 Position: The C-5 position of the pyridine ring is a key site for modulation of activity and selectivity. In the development of fibroblast growth factor receptor (FGFR) inhibitors, introducing a trifluoromethyl group at the C-5 position led to a nearly 20-fold increase in activity against FGFR1. nih.gov This enhancement was attributed to the formation of a hydrogen bond with the amino acid residue G485 in the protein's active site. nih.gov
The following table summarizes the impact of substitutions at various positions on the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
| Position | Substituent | Biological Target/Activity | Effect | Reference |
| N-1 | Methyl | Cyclin-dependent kinase 1 / Antitumor | Part of active compounds | nih.gov |
| C-2 | Phenyl | Cdc7 kinase / Anticancer | Part of initial lead compound | nih.gov |
| C-3 | Thiazolyl | Cyclin-dependent kinase 1 / Antitumor | Component of highly active compounds | nih.gov |
| C-5 | Trifluoromethyl | FGFR1 / Anticancer | ~20-fold increase in activity | nih.gov |
Identification of Key Pharmacophores and Structural Motifs for Target Engagement
The identification of key pharmacophores and structural motifs is crucial for understanding how 1H-pyrrolo[2,3-b]pyridine derivatives interact with their biological targets. A prominent pharmacophoric feature of this scaffold is its ability to act as a "hinge binder" in the ATP-binding pocket of protein kinases. nih.gov
For FGFR1 inhibitors, the 1H-pyrrolo[2,3-b]pyridine nucleus itself is a critical motif, forming two hydrogen bonds with the backbone of the hinge region of the kinase (specifically with the carbonyl of E562 and the NH of A564). nih.gov This interaction anchors the inhibitor in the active site. nih.gov
Another key structural motif is a substituted phenyl ring, often attached at various positions of the core scaffold. In the case of one potent FGFR inhibitor, a 3,5-dimethoxyphenyl group was found to occupy a hydrophobic pocket and engage in a π-π stacking interaction with the amino acid F489. nih.gov The methoxy (B1213986) groups on this phenyl ring can also form additional hydrogen bonds, for example, with the amino acid D641, further stabilizing the ligand-target complex. nih.gov
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional conformation of 1H-pyrrolo[2,3-b]pyridine derivatives plays a pivotal role in their interaction with biological targets. The spatial arrangement of substituents determines how well the molecule fits into the binding site and the extent to which it can form favorable interactions.
Molecular modeling and conformational analysis are therefore essential tools in the design and optimization of these compounds. For instance, the docking of a 1H-pyrrolo[2,3-b]pyridine-based inhibitor into the FGFR1 active site revealed the importance of the conformation of the 3,5-dimethoxyphenyl group. nih.gov Its ability to fit snugly into a hydrophobic pocket while positioning the methoxy groups for hydrogen bonding is a direct consequence of its conformational flexibility and preferred orientation. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques in Pyrrolo 2,3 B Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrrolo[2,3-b]pyridine derivatives, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Detailed ¹H and ¹³C NMR analyses have been performed on various derivatives. For instance, the structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was confirmed using these techniques. tandfonline.com In the ¹H NMR spectrum, the proton of the N-H group in the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. Protons on the pyridine (B92270) and phenyl rings resonate in the aromatic region, typically between 7 and 9 ppm. juniperpublishers.com
In the ¹³C NMR spectrum, the carbon atoms of the fused heterocyclic core and the attached phenyl rings show distinct signals that are sensitive to their electronic environment. For example, studies on substituted 1H-pyrrolo[2,3-b]pyridine derivatives have provided extensive characterization data. nih.gov The analysis of chemical shifts, along with coupling constants and two-dimensional NMR experiments (like COSY, HSQC, and HMBC), allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Table 1: NMR Spectroscopic Data for 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine Data sourced from a study on its synthesis and characterization. tandfonline.com
| Spectrum Type | Chemical Shift (δ) / ppm | Assignment |
| ¹H NMR | 11.75 (s, 1H) | N-H (pyrrole) |
| 8.12 (dd, J = 4.7, 1.4 Hz, 1H) | Aromatic H | |
| 7.60 – 7.55 (m, 2H) | Aromatic H | |
| 7.52 – 7.47 (m, 2H) | Aromatic H | |
| 7.45 – 7.39 (m, 3H) | Aromatic H | |
| 7.33 – 7.27 (m, 3H) | Aromatic H | |
| 7.07 (dd, J = 8.0, 4.7 Hz, 1H) | Aromatic H | |
| ¹³C NMR | 149.2, 145.4, 137.9, 134.7, 131.7, 129.5, 128.8, 128.4, 127.8, 126.9, 121.7, 116.1, 115.6 | Aromatic and Heterocyclic Carbons |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight of 1-phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives, thereby confirming their molecular formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition with great confidence.
For example, the mass spectrum of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine shows a molecular ion peak [M+H]⁺ that confirms its molecular weight. tandfonline.com In studies of other derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, HRMS (ESI) was used to verify the exact mass. For one such derivative, the calculated mass for [M+H]⁺ was 399.1315, while the experimentally found mass was 399.1305, confirming the chemical formula C₂₂H₁₈F₃N₂O₂. nih.govrsc.org Analysis of the fragmentation patterns observed in the mass spectrum can also provide valuable structural information, revealing how the molecule breaks apart and corroborating the proposed structure.
Table 2: High-Resolution Mass Spectrometry Data for a Pyrrolo[2,3-b]pyridine Derivative Data sourced from a study on FGFR inhibitors. nih.govrsc.org
| Compound | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |
| 4h | [M+H]⁺ | 399.1315 | 399.1305 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a 1H-pyrrolo[2,3-b]pyridine derivative displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key absorptions include a distinct band for the N-H stretch of the pyrrole ring, typically observed in the region of 3400-3100 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The stretching vibrations for C=C and C=N bonds within the aromatic and heterocyclic rings are found in the 1600-1450 cm⁻¹ region. juniperpublishers.com For instance, the FT-IR analysis of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine confirmed the presence of these characteristic functional groups. tandfonline.com
Table 3: Characteristic IR Absorption Bands for Pyrrolo[2,3-b]pyridine Derivatives Data generalized from studies on various derivatives. tandfonline.comjuniperpublishers.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H Stretch | Pyrrole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic and Heterocyclic Rings |
| 1705 | C=O Stretch | Carbonyl group (in specific derivatives) |
| 2172 | C≡N Stretch | Nitrile group (in specific derivatives) |
X-ray Crystallography for Definitive Three-Dimensional Structural Analysis of Derivatives
While NMR, MS, and IR spectroscopy establish the connectivity and functional groups, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its crystalline state. This technique has been applied to derivatives of 1H-pyrrolo[2,3-b]pyridine to determine precise bond lengths, bond angles, and intermolecular interactions.
A study on 5-Bromo-1H-pyrrolo[2,3-b]pyridine revealed that the fused pyridine and pyrrole rings form an essentially planar azaindole skeleton. researchgate.net In the crystal structure, molecules were connected into inversion dimers through pairs of N–H···N hydrogen bonds. researchgate.net Similarly, single-crystal X-ray diffraction analysis of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine provided a complete picture of its molecular geometry and packing in the solid state. tandfonline.com This level of structural detail is invaluable for understanding structure-activity relationships and for computational studies like molecular docking.
Table 4: Selected Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine Data sourced from a crystallographic study. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | Essentially planar azaindole skeleton |
| Intermolecular Force | N–H···N hydrogen bonds form dimers |
Spectroscopic Analysis for Mechanistic Insights
Beyond simple structural confirmation, spectroscopic techniques are pivotal in elucidating the mechanisms by which 1H-pyrrolo[2,3-b]pyridine derivatives exert their biological effects. By comparing the spectroscopic data of a compound in its free state versus its protein-bound state, researchers can gain insights into molecular interactions.
In the development of FGFR inhibitors, molecular docking studies predicted that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two critical hydrogen bonds with amino acid residues in the hinge region of the receptor. nih.govrsc.org These computational hypotheses can be confirmed using advanced spectroscopic methods like X-ray co-crystallography or specific NMR techniques (e.g., Saturation Transfer Difference NMR) on the ligand-protein complex. Similarly, mechanism studies on a CDK8 inhibitor based on this scaffold showed it could target the kinase to inhibit downstream signaling pathways. acs.org The synthesis of various intermediates and final products is often monitored using techniques like flash chromatography to ensure the purity and success of each reaction step. prepchem.com These analyses confirm that the designed molecules interact with their targets as intended, providing a rational basis for further optimization.
Computational Chemistry and Molecular Modeling Studies of 1h Pyrrolo 2,3 B Pyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. ajchem-a.com For 1H-pyrrolo[2,3-b]pyridine systems, DFT calculations provide valuable insights into their molecular structure, stability, and reactivity.
Researchers have employed DFT to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive.
Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps. ajchem-a.com These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. For instance, in a study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations were used to determine the optimal molecular structure and were found to be consistent with experimental data from single-crystal diffraction. figshare.com
In the context of drug design, DFT has been applied to study novel pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of V600E-BRAF kinase, a protein implicated in several cancers. ajchem-a.com These calculations, combined with other computational techniques, helped in identifying compounds with favorable electronic properties for inhibitor development. ajchem-a.com
Table 1: Selected DFT-Calculated Properties of a Pyrrolo[2,3-b]pyridine Derivative
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| Energy Gap (LUMO-HOMO) | 4.4 eV | Indicates the chemical reactivity and kinetic stability. |
Note: The values presented are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used to study the interactions between 1H-pyrrolo[2,3-b]pyridine derivatives and their biological targets, such as protein kinases. nih.govnih.gov
In a study focused on fibroblast growth factor receptor (FGFR) inhibitors, molecular docking was used to investigate the binding mode of a potent 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h. nih.govrsc.org The simulations revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus formed two crucial hydrogen bonds with the hinge region of the FGFR1 protein. nih.gov Additionally, a π-π stacking interaction was observed between the 3,5-dimethoxyphenyl group of the inhibitor and an aromatic residue of the protein, further stabilizing the complex. nih.gov
Similarly, docking studies have been instrumental in the design of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer. imist.ma These simulations help in visualizing how the designed compounds fit into the active site of the target protein and identify key interactions that contribute to their inhibitory activity. imist.ma The analysis of these interactions is often facilitated by software like PyMOL and Discovery Studio. youtube.comyoutube.com
Table 2: Key Interactions of a 1H-Pyrrolo[2,3-b]pyridine Inhibitor with FGFR1 from Docking Studies
| Interacting Residue (FGFR1) | Type of Interaction |
| E562 (backbone carbonyl) | Hydrogen Bond |
| A564 (backbone NH) | Hydrogen Bond |
| F489 | π-π Stacking |
| D641 | Hydrogen Bond |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Estimation
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are employed to assess the stability of the ligand-protein complex, analyze the conformational changes that may occur upon binding, and estimate the binding free energy.
MD simulations have been used to study the stability of complexes between various ligands and their protein targets. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation to assess the stability of the complex. nih.gov A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov
The binding free energy, which is a measure of the affinity of a ligand for its target, can be calculated from MD simulation trajectories using methods like the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) approach. nih.gov This allows for a more quantitative prediction of the potency of a compound. nih.gov For instance, in a study of estrogen-related receptor α (ERRα) inverse agonists, MD simulations and MM-GBSA calculations showed a positive correlation between the total binding free energy and the biological activity of the compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For 1H-pyrrolo[2,3-b]pyridine systems, QSAR models are developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.
In a 3D-QSAR study of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models. imist.ma These models generated contour maps that highlight the regions around the molecule where modifications are likely to increase or decrease the biological activity. imist.ma The statistical robustness of these models is evaluated using parameters like Q² (cross-validated R²) and R² (conventional R²). imist.maresearchgate.net
Another study focused on pyrido[2,3-d]pyrimidine (B1209978) derivatives as FGFR1 inhibitors also successfully employed 3D-QSAR to develop predictive models. ijddd.com Such models serve as a powerful tool for the rational design of more potent inhibitors. ijddd.com
Table 3: Statistical Parameters of a 3D-QSAR Model for 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Model | Q² | R² | Predictive R² (r²test) |
| CoMFA | 0.65 | 0.86 | 0.97 |
| CoMSIA | 0.74 | 0.96 | 0.95 |
Source: Data from a study on TNIK inhibitors. imist.ma
De Novo Drug Design Strategies Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
De novo drug design involves the computational generation of novel molecular structures with desired properties, often starting from a basic scaffold. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized as a starting point for such strategies to design novel inhibitors for various targets.
Structure-based design strategies, which rely on the 3D structure of the target protein, have been successfully applied to develop potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine motif. nih.gov By identifying key interaction points within the active site, new functional groups can be computationally added to the scaffold to enhance binding affinity and selectivity. For example, a hydrogen bond acceptor was introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with a specific amino acid residue (G485) in FGFR, leading to improved activity. nih.gov
Furthermore, the 1H-pyrrolo[2,3-b]pyridine core has been used in fragment-based drug design, where small molecular fragments are identified and then grown or linked together to create a potent inhibitor. This approach has led to the discovery of novel inhibitors for targets like phosphodiesterase 4B (PDE4B). nih.gov The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold makes it an attractive starting point for various de novo design approaches aimed at discovering novel therapeutic agents. nih.govacs.org
Biological Applications and Target Engagement of 1h Pyrrolo 2,3 B Pyridine Derivatives
Modulation of Kinase Activity
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. The development of CDK inhibitors is a major focus in oncology research.
Recent studies have identified potent inhibitors of CDK8 , a transcriptional CDK implicated in colorectal cancer, based on the 1H-pyrrolo[2,3-b]pyridine scaffold. For instance, the derivative (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), known as compound 22 , has been discovered as a potent type II CDK8 inhibitor with a half-maximal inhibitory concentration (IC50) of 48.6 nM. nih.govresearchgate.net This compound was shown to indirectly inhibit β-catenin activity, a key player in the WNT signaling pathway, leading to cell cycle arrest. nih.govresearchgate.net
While specific data on 1-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives as CDK1 inhibitors is limited in publicly available research, related scaffolds have demonstrated pan-CDK inhibitory activity. For example, certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of CDK1, CDK2, CDK4, and CDK9, suggesting that the broader pyrrolopyrimidine class has the potential to target multiple CDKs. nih.gov
Table 1: CDK Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 22 | CDK8 | 48.6 |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors. nih.govnih.gov
Notably, compound 4h from this series demonstrated potent inhibitory activity against multiple FGFR isoforms, with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov The initial hit compound in this study, which also contains the 1H-pyrrolo[2,3-b]pyridine core, had an IC50 of 1.9 µM for FGFR1, highlighting the significant potency gains achieved through structural modifications. nih.gov
Table 2: FGFR Inhibition by a 1H-Pyrrolo[2,3-b]pyridine Derivative
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 |
Janus Kinase 3 (JAK3) Inhibition and Immunomodulatory Effects
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for cytokine signaling and immune responses. JAK3, in particular, is primarily expressed in hematopoietic cells and plays a key role in lymphocyte development and function, making it an attractive target for immunomodulatory and anti-inflammatory therapies.
Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective inhibitors of JAK3. One such compound, compound 14c , demonstrated a high degree of selectivity for JAK3 with an IC50 of 5.1 nM, compared to its activity against JAK1 (IC50 = 47 nM) and JAK2 (IC50 = 30 nM). nih.gov This inhibition of JAK3 translated to a potent immunomodulating effect, as demonstrated by the inhibition of interleukin-2 (B1167480) (IL-2)-stimulated T-cell proliferation. nih.gov
Table 3: JAK Inhibition by a 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivative
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 14c | JAK1 | 47 |
| JAK2 | 30 | |
| JAK3 | 5.1 |
SGK-1 Kinase Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation. Overexpression of SGK1 has been linked to several diseases, including cancer and hypertension.
General Protein Kinase Inhibition
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its exploration as an inhibitor of a wide array of other protein kinases.
For instance, derivatives of this scaffold have been designed as inhibitors of Fms-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). One such derivative, CM5 , showed significant inhibition of both wild-type FLT3 and the internal tandem duplication (ITD) mutant. nih.gov
Furthermore, the 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK) , a member of the germinal center kinase family implicated in Wnt signaling and colorectal cancer. Some derivatives have shown potent TNIK inhibition with IC50 values in the low nanomolar range. nih.govresearchgate.net
Other kinases targeted by 1H-pyrrolo[2,3-b]pyridine derivatives include c-Met , a receptor tyrosine kinase involved in cell motility and invasion, with some compounds showing IC50 values in the low micromolar range. nih.gov
Enzyme Inhibition Beyond Kinases
The inhibitory potential of this compound derivatives is not limited to the kinase family. These compounds have also been investigated as inhibitors of other classes of enzymes, such as proteases.
A notable example is the inhibition of human neutrophil elastase (HNE) , a serine protease involved in inflammatory lung diseases. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent HNE inhibitors. nih.govresearchgate.netnih.gov Structure-activity relationship studies revealed that while the 2-position of the pyrrolo[2,3-b]pyridine scaffold is crucial for activity, various substitutions at the 5-position are well-tolerated and can lead to potent inhibition. nih.gov Several of these derivatives exhibited IC50 values in the low nanomolar range, with some compounds showing an IC50 between 15 and 51 nM. nih.govnih.gov
Table 4: Inhibition of Human Neutrophil Elastase by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Target Enzyme | IC50 Range (nM) |
|---|---|---|
| 5-substituted-1H-pyrrolo[2,3-b]pyridines | Human Neutrophil Elastase | 15 - 51 |
Phosphodiesterase 4B (PDE4B) Inhibition
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B). One notable compound from this series, 11h , demonstrated a preference for inhibiting PDE4B and was found to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and the synthetic bacterial lipopeptide Pam3Cys. drugbank.com This compound also exhibited acceptable in vitro ADME (absorption, distribution, metabolism, and excretion) properties and showed selectivity against a panel of central nervous system (CNS) receptors, highlighting its potential as a lead compound for further optimization in the context of CNS diseases. drugbank.com
| Compound | Target | Activity | Key Findings |
| 11h | PDE4B | Preferential Inhibitor | Significantly inhibited TNF-α release from macrophages. drugbank.com |
Human Neutrophil Elastase (HNE) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fruitful starting point for the development of potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases, particularly those affecting the respiratory system. Research has shown that the substitution pattern on the pyrrolo[2,3-b]pyridine ring is crucial for inhibitory activity.
Studies have revealed that an unsubstituted position 2 of the scaffold is necessary for potent HNE inhibition, as modifications at this position led to a loss of activity. Conversely, the introduction of various substituents at position 5 was well-tolerated, with many derivatives retaining significant HNE inhibitory activity. This suggests that bulky and/or lipophilic groups at the 5-position can interact favorably with a large pocket in the enzyme's active site. nih.gov For instance, compounds 2a and 2b from one study exhibited impressive IC50 values of 15 nM and 14 nM, respectively. researchgate.net Molecular docking studies have supported these findings, indicating that active inhibitors adopt a geometry within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) that is conducive to the formation of a Michaelis complex. nih.govresearchgate.net
| Compound | HNE IC50 | Key Structural Features |
| 2a | 15 nM | Unsubstituted at position 2. researchgate.net |
| 2b | 14 nM | Unsubstituted at position 2. researchgate.net |
Interactions with Cellular Pathways and Components
Modulation of WNT/β-catenin Signaling Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as modulators of the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers, including colorectal cancer. One such derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (compound 22 in the cited study), was discovered as a potent inhibitor of cyclin-dependent kinase 8 (CDK8). nih.gov By inhibiting CDK8, this compound indirectly suppresses β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. nih.gov
In a related context, the 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors of TRAF2- and NCK-interacting kinase (TNIK), another key regulator of the WNT/β-catenin pathway. Inhibition of TNIK is a promising strategy to block aberrant Wnt signaling. Some of these derivatives have shown potent TNIK inhibition with IC50 values below 1 nM. nih.gov
| Compound | Target | Pathway Modulated | Mechanism |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | CDK8 | WNT/β-catenin | Indirectly inhibits β-catenin activity. nih.gov |
| Various 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | WNT/β-catenin | Inhibit TNIK, a key component of the β-catenin transcriptional complex. nih.gov |
Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics
While direct inhibition of tubulin polymerization by compounds with a This compound core has not been extensively reported in the reviewed literature, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as inhibitors of tubulin polymerization. These compounds act as colchicine-binding site inhibitors. For example, the derivative 10t from a study on this isomeric scaffold was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics at nanomolar concentrations. tandfonline.comtandfonline.com This suggests that the broader pyrrolopyridine class of compounds has the potential to interfere with microtubule-dependent processes.
Cell Cycle Progression Modulation (e.g., G2/M and S Phase Arrest)
The modulation of cell cycle progression is a common mechanism of action for anticancer agents. A 1H-pyrrolo[2,3-b]pyridine derivative, specifically the CDK8 inhibitor (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) , has been shown to induce cell cycle arrest in both the G2/M and S phases in colorectal cancer cells. nih.gov Another study on a different series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives found that the optimized compound 16h effectively arrested A549 lung cancer cells in the G0/G1 phase. nih.gov This indicates that the specific substitution pattern on the 1H-pyrrolo[2,3-b]pyridine scaffold can influence the phase of cell cycle arrest.
| Compound | Cell Line | Effect on Cell Cycle |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | Colorectal Cancer Cells | G2/M and S Phase Arrest. nih.gov |
| 16h | A549 (Lung Cancer) | G0/G1 Phase Arrest. nih.gov |
Induction of Apoptosis in Cellular Models
A crucial hallmark of effective anticancer compounds is the ability to induce programmed cell death, or apoptosis. Several derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated this capability. For instance, compound 4h , a potent inhibitor of fibroblast growth factor receptors (FGFR), was shown to induce apoptosis in 4T1 breast cancer cells. duq.edu Similarly, the MELK inhibitor 16h promoted apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov The pyrazoline derivative BHX has also been reported to induce apoptosis in A549 and MGC803 cells.
| Compound | Cellular Model | Outcome |
| 4h | 4T1 (Breast Cancer) | Induction of apoptosis. duq.edu |
| 16h | A549 (Lung Cancer) | Dose-dependent induction of apoptosis. nih.gov |
| BHX | A549 (Lung Cancer), MGC803 (Gastric Cancer) | Induction of apoptosis. |
DNA Binding Studies for Pyrrolo[2,3-b]pyridine Analogues
The interaction of pyrrolo[2,3-b]pyridine analogues with DNA is a key area of investigation for their anticancer properties. Certain heterocyclic dimers, such as bis-pyrrolo[2,3-d]pyrimidines, which are structurally related to the pyrrolo[2,3-b]pyridine core, have been reported to exhibit anticancer effects through noncovalent interactions with the minor groove of DNA. nih.gov
Broad Spectrum Biological Activity Profiles
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activities
The pyrrolo[2,3-b]pyridine core is a prominent feature in the development of novel anticancer agents. nih.govnih.gov These compounds exert their effects by targeting various key molecules involved in cancer progression.
A novel 1H-pyrrolo[2,3-b]pyridine derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was identified as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM. acs.org This compound has shown significant potential against colorectal cancer by inhibiting the WNT/β-catenin signaling pathway. acs.org Another series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives incorporating a phenyl sulfonamide group has yielded potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), with IC₅₀ values as low as 1.7 nM. nih.gov These are being investigated for their potential in treating triple-negative breast cancer. nih.gov
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been synthesized as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities. tandfonline.comtandfonline.com One such derivative, 10t, exhibited IC₅₀ values ranging from 0.12 to 0.21 μM against three different cancer cell lines. tandfonline.com
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), a key target in cancer therapy. nih.govrsc.org Compound 4h from this series showed significant inhibitory activity against FGFR1, 2, and 3, with IC₅₀ values of 7, 9, and 25 nM, respectively. nih.govrsc.org Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and shown to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Table 1: Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives and Analogues
| Compound Class | Target | Specific Compound Example | IC₅₀ | Cancer Type |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | CDK8 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | 48.6 nM | Colorectal Cancer |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | RSK2 | Compound B1 | 1.7 nM (enzyme inhibitory) | Triple-Negative Breast Cancer |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (Colchicine-binding site) | Compound 10t | 0.12-0.21 µM (cell-based) | Cervical, Gastric, Breast Cancer |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1, 2, 3 | Compound 4h | 7, 9, 25 nM | Breast Cancer |
| Pyrazolo[3,4-b]pyridine | CDK2/CDK9 | Compound 9a | 2.59 µM (cell-based) | Cervical Cancer |
| Pyrazolo[3,4-b]pyridine | CDK2/CDK9 | Compound 14g | 1.98 µM (cell-based) | Colon Cancer |
Anti-inflammatory Activities
The pyrrole (B145914) scaffold is recognized for its potential in developing drugs with anti-inflammatory properties. pensoft.net Substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Molecular docking studies have suggested that these compounds may exert their effects by inhibiting COX-2. nih.gov Similarly, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized, and some showed significant in vivo anti-inflammatory activities. researchgate.net Specifically, compounds with a 4-methoxyphenyl (B3050149) group at position 7 of the pyrrolopyrimidine ring, such as compounds 2b and 2d, demonstrated notable activity. researchgate.net
Antiproliferative Effects in Cell Lines
The anticancer potential of 1H-pyrrolo[2,3-b]pyridine derivatives is further evidenced by their antiproliferative effects across a range of cancer cell lines. nih.gov
For instance, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups were evaluated for their proliferation inhibitory activity against MDA-MB-468 triple-negative breast cancer cells, with compound B1 showing an IC₅₀ of 0.13 μM. nih.gov A series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antiproliferative activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. tandfonline.comtandfonline.com Compound 10t from this series was the most potent, with IC₅₀ values of 0.12, 0.15, and 0.21 μM, respectively. tandfonline.com
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives designed as FGFR inhibitors effectively inhibited the proliferation of 4T1 breast cancer cells. nih.govrsc.org Pyrazolo[3,4-b]pyridine derivatives also showed significant cytotoxicity, with compound 9a having an IC₅₀ of 2.59 µM against Hela cells, and compound 14g showing IC₅₀ values of 4.66 µM and 1.98 µM against MCF7 and HCT-116 cell lines, respectively. nih.gov A series of diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated high potency against the A375P human melanoma cell line, with some compounds having IC₅₀ values in the nanomolar range. nih.gov
Table 2: Antiproliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives and Analogues in Various Cell Lines
| Compound Class | Cell Line | IC₅₀ |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (Compound B1) | MDA-MB-468 (Triple-Negative Breast Cancer) | 0.13 µM |
| 1H-Pyrrolo[3,2-c]pyridine (Compound 10t) | HeLa (Cervical Cancer) | 0.12 µM |
| SGC-7901 (Gastric Cancer) | 0.15 µM | |
| MCF-7 (Breast Cancer) | 0.21 µM | |
| Pyrazolo[3,4-b]pyridine (Compound 9a) | Hela (Cervical Cancer) | 2.59 µM |
| Pyrazolo[3,4-b]pyridine (Compound 14g) | HCT-116 (Colon Cancer) | 1.98 µM |
| 1H-Pyrrolo[3,2-c]pyridine Diarylureas/Diarylamides | A375P (Human Melanoma) | Nanomolar range |
Anticonvulsant Activity
The pyrrolo[2,3-b]pyridine framework and its isosteres have been explored for their potential in treating neurological disorders, including epilepsy. Research has shown that potent adenosine (B11128) kinase inhibitors (AKIs) derived from pyrrolo[2,3-d]pyrimidine nucleosides exhibit anticonvulsant activity. acs.org Additionally, a series of 2-aryl-2-(pyridin-2-yl)acetamides, which can be considered related structures, were synthesized and showed broad-spectrum anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. bris.ac.uk The keywords associated with a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives also list "Anticonvulsants," suggesting this is an area of investigation for this class of compounds. nih.gov
Analgesic Activity
Pyrrole-containing compounds have been investigated for their pain-relieving properties. pensoft.netunina.it Studies on derivatives of the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated analgesic activity in both hot-plate and writhing tests in mice, showing effects superior to acetylsalicylic acid. nih.gov Newly synthesized pyrrolic compounds have also been shown to possess analgesic effects against chemical stimuli in experimental models. pensoft.net While these studies point to the potential of the broader pyrrolopyridine class, specific data on the analgesic activity of this compound itself is an area for further research.
Anti-MDR (Multi-Drug Resistance) Activity
Research into the anti-MDR activity of the specific compound this compound is not extensively documented in the reviewed scientific literature. While the broader class of pyrrolo[2,3-b]pyridine derivatives has been investigated for a wide range of pharmacological activities, specific data on the efficacy of this compound in overcoming multi-drug resistance in cancer cells or microbial pathogens is not available. Further studies are required to determine if this particular compound possesses any potential as an MDR modulator.
Antimicrobial and Antiviral Activities
The antimicrobial potential of this compound and its derivatives has been explored in a few studies. Research has shown that these compounds exhibit a selective spectrum of activity, primarily against Gram-positive bacteria and certain fungi, while being largely inactive against Gram-negative bacteria.
One study synthesized a series of 1-arylated 7-azaindoles and evaluated their antimicrobial and antifungal properties. nih.gov The compound this compound (designated as 1a in the study) was among those tested. The findings indicated that while no significant effect was observed on the growth of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, some derivatives showed inhibitory effects against Enterococcus faecium and Listeria monocytogenes. Notably, significant growth inhibition was observed for Candida dubliniensis with compound 1a . nih.gov
Another study focused on novel pyrrolo[2,3-b]pyridine derivatives, including those with a 1-phenyl substitution. researchgate.net The synthesized compounds were evaluated for their antimicrobial activities and demonstrated high activity against the Gram-positive bacterium Staphylococcus aureus and the pathogenic fungus Candida albicans. However, consistent with other findings, they showed no activity against the Gram-negative bacterium Escherichia coli. researchgate.net
The table below summarizes the antimicrobial activity of selected this compound derivatives from the literature.
| Compound | Organism | Activity |
| This compound (1a) | Candida dubliniensis | Significant growth inhibition nih.gov |
| This compound derivatives | Staphylococcus aureus | High activity researchgate.net |
| This compound derivatives | Candida albicans | High activity researchgate.net |
| This compound derivatives | Escherichia coli | No activity researchgate.net |
Regarding antiviral activity, while the progression of drug resistance in viral infections necessitates the discovery of new antiviral agents, and pyrrolopyrimidine derivatives have been a focus of such research, specific studies on the antiviral activity of this compound are not detailed in the reviewed literature. researchgate.net
Anti-MELK Potential
Maternal Embryonic Leucine Zipper Kinase (MELK) is a protein kinase that has been identified as a potential therapeutic target in various cancers. However, a review of the scientific literature did not yield any studies that specifically investigate the potential of this compound as an inhibitor of MELK. Research on MELK inhibitors has focused on other chemical scaffolds, and there is currently no data to suggest that this compound engages with or modulates the activity of MELK.
Future Directions and Emerging Research Avenues for 1h Pyrrolo 2,3 B Pyridine Research
Exploration of Novel Synthetic Methodologies for Architecturally Complex Derivatives
The continued success of the 1H-pyrrolo[2,3-b]pyridine scaffold is contingent upon the development of synthetic methods that provide access to novel and architecturally complex derivatives. While classical methods, such as modifications of the Madelung and Fischer indole (B1671886) syntheses, have been useful for preparing basic alkyl and aryl-substituted derivatives, future research will necessitate more advanced and versatile strategies. rsc.org
A significant emerging trend is the sophisticated use of cross-coupling reactions to build molecular complexity. For instance, synthetic routes employing chemoselective Suzuki-Miyaura cross-coupling at the C2 position and subsequent Buchwald-Hartwig amination at C4 have been explored to create specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov Future work will likely expand upon these strategies, exploring different combinations of coupling partners and catalysts to access previously unattainable chemical space. The development of methods to construct derivatives with single-atom linkers, such as sulfur or cyclopropyl (B3062369) groups, is also a promising avenue for creating novel structural analogs. nih.gov
Integration of Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry is becoming an indispensable tool in the design and optimization of 1H-pyrrolo[2,3-b]pyridine-based inhibitors. The integration of advanced computational approaches is set to accelerate the discovery of potent and selective lead compounds.
A key area of development is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. imist.maimist.ma Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models for 1H-pyrrolo[2,3-b]pyridine derivatives targeting enzymes like Traf2 and Nck-interacting kinase (TNIK). imist.maimist.maresearchgate.net These models generate contour maps that guide the modification of substituents to enhance biological activity, moving beyond retrospective analysis to prospective design. imist.maimist.ma In one such study, 3D-QSAR models with high predictive reliability (r²_test > 0.95) were used to design five new compounds with potentially strong activity. imist.maimist.ma
Structure-based drug design (SBDD) is another critical approach, particularly for kinase targets. By analyzing the co-crystal structure of a 1H-pyrrolo[2,3-b]pyridine ligand within its target's ATP-binding site, researchers can gain detailed insights into key interactions. nih.gov For example, the analysis of the binding mode with Fibroblast Growth Factor Receptor 1 (FGFR1) revealed two crucial hydrogen bonds between the pyridine (B92270) ring and the hinge region backbone. nih.gov This information guides the rational design of new derivatives with improved binding affinity, for instance, by introducing groups at the 5-position to form additional hydrogen bonds. nih.gov Molecular docking simulations are routinely used to predict the binding modes of newly designed compounds and to understand the function of different linkers within the molecules. nih.govnih.govtandfonline.com Future research will likely see the increased use of more sophisticated techniques like molecular dynamics simulations and free energy perturbation (FEP) calculations to more accurately predict binding affinities and guide lead optimization.
Discovery of New Biological Targets and Elucidation of Novel Mechanisms of Action
The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable promiscuity, with derivatives showing inhibitory activity against a diverse range of biological targets, primarily within the protein kinase family. A major future direction will be to continue exploring the therapeutic potential of this scaffold against new targets while also deeply investigating the mechanisms of action for existing ones.
Derivatives have been identified as potent inhibitors of numerous kinases implicated in cancer and other diseases. These include Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia, Fibroblast Growth Factor Receptors (FGFRs), Cell division cycle 7 (Cdc7) kinase, Cyclin-dependent kinase 8 (CDK8), Ataxia-telangiectasia mutated (ATM) kinase, c-Met, and TNIK for various solid tumors. nih.govresearchgate.netnih.govrsc.orgnih.govacs.orgnih.gov Beyond well-established oncogenic kinases, research is expanding to other targets like Colony-Stimulating Factor 1 Receptor (CSF1R) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), the latter being relevant for renal and cardiovascular diseases. nih.govgoogle.com An emerging area of interest is the targeting of protein-protein interactions, with some derivatives showing activity against non-kinase targets like tubulin. tandfonline.comtandfonline.com
Future research will focus not only on identifying new targets but also on elucidating the downstream effects of target inhibition. For example, a CDK8 inhibitor based on this scaffold was found to indirectly inhibit β-catenin activity, downregulating the WNT signaling pathway and inducing cell cycle arrest. acs.org Similarly, an ATM inhibitor demonstrated synergistic antitumor efficacy when combined with chemotherapy by inhibiting the ATM pathway. nih.gov A deeper understanding of these mechanisms is crucial for identifying patient populations most likely to respond to treatment and for designing rational combination therapies.
| Compound Class/Derivative | Biological Target | Therapeutic Area | Reference(s) |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | FLT3, FLT3-ITD | Acute Myeloid Leukemia | nih.gov |
| Compound 4h | FGFR1, FGFR2, FGFR3 | Cancer (Breast Cancer) | nih.govrsc.org |
| Compound 42 | Cdc7 kinase | Cancer | nih.gov |
| Compound 22 | CDK8 (Type II Inhibitor) | Colorectal Cancer | acs.org |
| Compound 25a | ATM kinase | Solid Tumors (Chemosensitizer) | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | TNIK | Colorectal Cancer | imist.maimist.maresearchgate.net |
| Compound 9 | c-Met kinase | Cancer | nih.gov |
| Compound 3c | CSF1R | Cancer | nih.gov |
| Compound 10t | Tubulin (Colchicine site) | Cancer | tandfonline.com |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | SGK-1 kinase | Renal/Cardiovascular Disease | google.com |
Development of Prodrugs and Targeted Delivery Systems Based on the Scaffold
To translate the potent in vitro activity of 1H-pyrrolo[2,3-b]pyridine derivatives into effective therapeutics, future research must address challenges related to their pharmacokinetic properties, such as solubility, stability, and targeted delivery. The development of prodrugs and specialized delivery systems represents a promising strategy to overcome these hurdles. researchgate.netwiley.com
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. wiley.com This approach can be used to mask undesirable properties of the parent compound. For the 1H-pyrrolo[2,3-b]pyridine scaffold, the pyrrole (B145914) N-H moiety is an ideal handle for chemical modification. Ester or carbamate (B1207046) prodrugs could be designed to enhance aqueous solubility for intravenous formulations or to increase lipophilicity for improved oral absorption. wiley.com
Moreover, targeted prodrug strategies could significantly enhance site-specificity and reduce off-target side effects. researchgate.net This can involve designing prodrugs that are selectively activated by enzymes that are overexpressed in tumor tissues. Another advanced approach is antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is first administered to localize in the tumor, followed by the administration of a prodrug that is specifically activated by that enzyme. researchgate.net While specific examples for the 1H-pyrrolo[2,3-b]pyridine scaffold are yet to be widely reported, these established principles of prodrug design offer a clear path forward for optimizing the delivery and therapeutic index of future drug candidates based on this core structure. researchgate.netwiley.com
Comprehensive Investigation of Structure-Kinetics Relationships and In Vitro ADME Profiles
A critical aspect of future research will be the early and comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of novel 1H-pyrrolo[2,3-b]pyridine derivatives. While computational predictions of ADMET characteristics and adherence to guidelines like Lipinski's rule of five are useful for initial screening, they must be followed by robust in vitro and in vivo evaluation. imist.matandfonline.com
Promisingly, some advanced derivatives have already shown good drug-like properties, including low toxicity and favorable oral bioavailability in mouse models, with one ATM inhibitor reporting an exceptional oral bioavailability of 147.6%. acs.orgnih.gov However, a more systematic approach is needed. Future studies should routinely include a panel of in vitro ADME assays, such as kinetic solubility, passive permeability across Caco-2 monolayers (to predict oral absorption) and parallel artificial membrane permeability assays (PAMPA) for blood-brain barrier penetration, and metabolic stability studies using human liver microsomes (HLMs). mdpi.com Identifying the primary metabolites early in the discovery process is also crucial for understanding potential safety liabilities and drug-drug interactions. mdpi.com
Beyond standard ADME profiling, a deeper investigation into the structure-kinetics relationship (SKR) will be essential for lead optimization. SKR focuses on how chemical structure influences not just the binding affinity (K_d or IC₅₀) but also the binding kinetics—the association (k_on) and dissociation (k_off) rate constants. A compound with a slow k_off rate, resulting in a long drug-target residence time, can lead to a more durable pharmacological effect in vivo, which may not be predicted by affinity alone. Understanding and optimizing these kinetic parameters will be a key differentiator in developing best-in-class inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Property | Compound/Class | Finding | Reference(s) |
| Bioavailability (F) | Compound 22 (CDK8 inhibitor) | 39.8% (in vivo) | acs.org |
| Bioavailability (F) | Compound 25a (ATM inhibitor) | 147.6% (in vivo, mice) | nih.gov |
| Physicochemical Properties | Compound 10t (Tubulin inhibitor) | Conforms to Lipinski's rule of five | tandfonline.com |
| ADMET Prediction | Designed TNIK inhibitors | In silico ADMET characteristics examined | imist.maimist.ma |
| General ADME Profile | Pyrazolo[3,4-d]pyrimidines | Comprehensive in vitro profiling (solubility, permeability, metabolic stability) serves as a model for future studies. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis often involves multi-step protocols, including:
- Methylation : NaH/MeI in THF for N-methylation (e.g., Scheme 5 in ).
- Electrophilic Substitution : Nitration with HNO₃ under controlled temperatures (0°C to rt) to avoid over-functionalization ( ).
- Cross-Coupling : Suzuki-Miyaura reactions using Pd(PPh₃)₄ with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H₂O at 105°C ( ).
Regioselectivity is influenced by protecting group strategies (e.g., SEM groups in ) and catalyst choice.
Q. How can fluorinated derivatives of this compound be synthesized for biological studies?
- Methodological Answer : Fluorination can be achieved using Selectfluor® in acetonitrile/ethanol at 70°C (e.g., synthesis of 3-fluoro-4-chloro derivative in ). For PET imaging applications, fluorine-18 labeling requires radiofluorination protocols, as seen in dopamine D₄ receptor ligand studies ( ).
Q. What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- NMR : ¹H/¹⁹F-NMR to confirm substituent positions (e.g., δ 11.88 ppm for NH in ).
- HRMS : Validates molecular weight and isotopic patterns ( ).
- X-ray Crystallography : Resolves ambiguous regiochemistry in fused-ring systems.
Advanced Research Questions
Q. How do structural modifications (e.g., 3,5-disubstitution) impact kinase inhibition profiles of this compound derivatives?
- Methodological Answer :
- SAR Studies : Systematic substitution at positions 3 and 5 (e.g., aryl, heteroaryl, or polar groups) reveals selectivity trends. For example, 3-phenyl-5-(3,4-dimethoxyphenyl) derivatives show enhanced activity against kinases like BCR-Abl and VEGFR ().
- In Silico Modeling : Docking studies correlate steric/electronic properties with binding affinities to ATP pockets (e.g., CDK4/6 or FGFR targets in ).
Q. What strategies address contradictory bioactivity data in pyrrolo[2,3-b]pyridine-based drug candidates?
- Methodological Answer :
- Meta-Analysis : Cross-reference inhibition data across kinase panels (e.g., VEGFR vs. PDGFR selectivity in ).
- Proteomic Profiling : Use broad-spectrum kinase assays to identify off-target effects.
- Crystallography : Resolve binding modes to explain anomalies (e.g., T315I mutation resistance in BCR-Abl inhibition) .
Q. How can multi-component reactions (MCRs) optimize the synthesis of pyrrolo[2,3-b]pyridine-quinoline hybrids?
- Methodological Answer :
- SnCl₂-Catalyzed MCRs : Combine pyrrolo[2,3-b]pyridine precursors with aldehydes and amines in a one-pot, atom-economical process (e.g., 24 quinoline derivatives synthesized in ).
- Library Design : Vary substituents (e.g., electron-withdrawing/donating groups) to modulate electronic properties and solubility.
Q. What in vitro/in vivo models are suitable for evaluating pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?
- Methodological Answer :
- In Vitro :
- Kinase inhibition assays (IC₅₀ determination) using recombinant enzymes (e.g., CDK4/6, FGFR2 in ).
- Cell proliferation assays (e.g., MTT in cancer cell lines).
- In Vivo :
- Xenograft models for antitumor efficacy (e.g., BCR-Abl-driven leukemia models) .
- PET imaging with ¹⁸F-labeled derivatives for receptor occupancy studies ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
